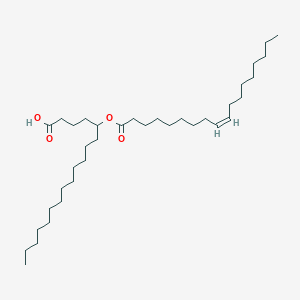

(E)-5-OAHSA-d17

Description

Propriétés

Formule moléculaire |

C36H68O4 |

|---|---|

Poids moléculaire |

564.9 g/mol |

Nom IUPAC |

5-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16- |

Clé InChI |

FQZBGGYKEFIGPO-MSUUIHNZSA-N |

SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Description physique |

Solid |

Synonymes |

5-(oleoyloxy)octadecanoic acid |

Origine du produit |

United States |

Foundational & Exploratory

(E)-5-OAHSA-d17: A Technical Guide for Researchers

(E)-5-OAHSA-d17 is the deuterated form of (E)-5-hydroxy-octadecanoyl-sn-glycero-3-phosphocholine, a member of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). While this compound itself is not biologically active, it serves as a critical tool for researchers as an internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, 5-OAHSA, in biological samples using mass spectrometry.

The non-deuterated lipid, 5-OAHSA, has garnered significant interest in the scientific community for its potential therapeutic effects, particularly in the context of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of this compound, its function as an internal standard, and the biological role of 5-OAHSA, with a focus on its mechanism of action and relevant experimental protocols for its study.

Core Function of this compound: An Internal Standard

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and reproducible results.[1][2] this compound, being a stable isotope-labeled version of 5-OAHSA, is the ideal internal standard for quantifying this lipid. Its chemical and physical properties are nearly identical to the analyte of interest, causing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows it to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative data.[1]

Biological Function of 5-OAHSA: Anti-Diabetic and Anti-Inflammatory Effects

5-OAHSA belongs to the FAHFA family of lipids, which have been identified as endogenous mammalian lipids with beneficial effects on glucose metabolism and inflammation. These lipids are associated with improved insulin sensitivity and are found in various tissues, with their levels being regulated by factors such as diet and fasting.

The primary mechanism through which 5-OAHSA and other FAHFAs exert their effects is by acting as signaling molecules that activate specific G-protein coupled receptors (GPCRs). The key receptor for many long-chain fatty acids, including those in the FAHFA class, is GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[3][4][5]

GPR120 Signaling Pathway

Activation of GPR120 by ligands like 5-OAHSA initiates a cascade of intracellular events that lead to its anti-inflammatory and insulin-sensitizing effects. The binding of 5-OAHSA to GPR120 can trigger multiple downstream pathways:

-

Anti-Inflammatory Pathway: In immune cells such as macrophages, GPR120 activation can inhibit pro-inflammatory signaling pathways. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

-

Insulin Sensitizing Pathway: In adipocytes and other insulin-sensitive cells, GPR120 activation enhances insulin-stimulated glucose uptake. This is mediated through Gαq/11- and β-arrestin-2-dependent pathways, which ultimately promote the translocation of the glucose transporter GLUT4 to the cell membrane.[5]

Below is a diagram illustrating the GPR120 signaling pathway activated by 5-OAHSA.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. protocols.io [protocols.io]

- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-5-OAHSA-d17: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-OAHSA-d17, the deuterated form of the trans-isomer of 5-hydroxy stearic acid esterified with oleic acid, is a crucial internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in complex biological matrices. As a member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) class of lipids, (E)-5-OAHSA is of significant interest due to the established anti-diabetic and anti-inflammatory properties of this lipid family. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, alongside detailed experimental protocols for its application in lipidomics research. Due to the limited availability of data specific to the (E)-isomer, this guide also draws upon information from the more extensively studied (Z)-isomer and the broader FAHFA class, with clear delineations to ensure scientific accuracy.

Chemical Structure and Properties

This compound is a deuterated lipid primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its full chemical name is (9E)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester. The "(E)" designation refers to the trans configuration of the double bond in the oleic acid moiety, also known as elaidic acid. The "d17" signifies the presence of 17 deuterium atoms on the stearic acid chain, which provides a distinct mass shift for mass spectrometric detection without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | (Z)-5-OAHSA-d17 | Elaidic Acid ((E)-9-Octadecenoic Acid) | 5-Hydroxystearic Acid |

| Full Chemical Name | (9E)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester | (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester[1] | (E)-octadec-9-enoic acid | 5-Hydroxyoctadecanoic acid |

| CAS Number | Not available | 2714169-20-5[1] | 112-79-8 | 1422-34-0 |

| Molecular Formula | C₃₆H₅₁D₁₇O₄ | C₃₆H₅₁D₁₇O₄[1] | C₁₈H₃₄O₂ | C₁₈H₃₆O₃ |

| Formula Weight | 582.0 g/mol (calculated) | 582.0 g/mol [1] | 282.46 g/mol | 300.48 g/mol |

| Solubility | Not available | DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1] | Insoluble in water | Sparingly soluble in water |

| Melting Point | Not available | Not available | 43-45 °C | Not available |

Biological Context and Signaling Pathways

FAHFAs, including the OAHSA family, are a class of endogenous lipids with significant biological activity. They have been demonstrated to possess anti-diabetic and anti-inflammatory properties, making them attractive targets for therapeutic development.

Anti-inflammatory and Metabolic Effects

Studies on the broader FAHFA class have shown that these lipids can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation. These effects are, at least in part, mediated by their interaction with G protein-coupled receptors.

GPR120 Signaling Pathway

One of the key signaling pathways for FAHFAs involves the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 by FAHFAs can lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and enhanced glucose uptake in adipocytes. The anti-inflammatory effects of FAHFAs are also mediated through GPR120, which can inhibit pro-inflammatory signaling cascades.

Caption: GPR120 signaling pathway activated by FAHFAs.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous (E)-5-OAHSA and other related FAHFAs by mass spectrometry. Below is a general protocol for lipid extraction and analysis.

Lipid Extraction from Biological Samples (e.g., Plasma, Tissue)

-

Sample Preparation: Homogenize tissue samples in a suitable buffer on ice. For plasma or serum, use a predetermined volume.

-

Internal Standard Spiking: Add a known amount of this compound (in a solvent like methanol or ethanol) to the homogenate or plasma. The exact amount should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure complete mixing and precipitation of proteins.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

-

Quantification by LC-MS/MS

-

Chromatographic Separation:

-

Use a reverse-phase column (e.g., C18) for separation of the FAHFAs.

-

Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

-

Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Quantify the endogenous (E)-5-OAHSA by calculating the ratio of its peak area to the peak area of the this compound internal standard.

-

Use a calibration curve generated with known concentrations of a non-deuterated (E)-5-OAHSA standard to determine the absolute concentration in the sample.

-

Caption: General workflow for FAHFA quantification.

Synthesis Considerations

A detailed, publicly available protocol for the specific synthesis of (E)-5-OAHSA is scarce. However, the general approach would involve a two-step process:

-

Synthesis of 5-Hydroxystearic Acid: This can be achieved through various methods, including the hydroxylation of stearic acid or the reduction of a corresponding keto-acid.

-

Esterification with Elaidic Acid: 5-hydroxystearic acid would then be esterified with elaidic acid ((E)-9-octadecenoic acid) or its activated form (e.g., acyl chloride) to form the final product. The deuteration of the stearic acid backbone would typically be performed on a precursor molecule before the hydroxylation and esterification steps.

Conclusion and Future Directions

This compound is an essential tool for the accurate quantification of a potentially important bioactive lipid. While the biological roles of the broader FAHFA class are increasingly recognized, further research is needed to elucidate the specific functions of the (E)-isomer of 5-OAHSA. The presence of a trans double bond may significantly alter its biological activity compared to the more common cis-isomers. Future studies should focus on the targeted synthesis of (E)-5-OAHSA to enable a thorough investigation of its biological effects and to validate its presence and regulation in biological systems. The methodologies outlined in this guide provide a foundation for researchers to pursue these important areas of investigation.

References

The Emerging Landscape of FAHFAs: A Technical Guide to Their Discovery, Significance, and Therapeutic Potential

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] First identified in mammals in 2014, these lipokines have garnered significant attention from the scientific community for their potential as both biomarkers and therapeutic agents for metabolic and inflammatory diseases.[2][5][6][7] This technical guide provides a comprehensive overview of the discovery of FAHFAs, their structural diversity, biosynthesis, and physiological significance. We delve into the detailed experimental protocols for their extraction and quantification, present key quantitative findings in tabular format, and illustrate their signaling pathways and experimental workflows using detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of FAHFA biology and their translational potential.

Discovery and Structural Characterization

The discovery of FAHFAs as endogenous mammalian lipids was a serendipitous finding from studies on a mouse model with adipose-specific overexpression of the GLUT4 glucose transporter (AG4OX).[5][8] These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity.[5] Lipidomic analysis of their adipose tissue revealed a 16- to 18-fold increase in a previously uncharacterized class of lipids, which were identified as branched fatty acid esters of hydroxy fatty acids (FAHFAs).[4][5]

Structurally, FAHFAs consist of a fatty acid linked via an ester bond to a hydroxyl group on another fatty acid.[5][6] This creates a diverse family of lipids, with isomers differing in the constituent fatty acids and the position of the ester linkage on the hydroxy fatty acid backbone.[4] For example, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a well-studied subfamily where palmitic acid is esterified to a hydroxyl group on stearic acid.[1] The position of this ester bond is denoted by a number, such as 9-PAHSA.[4]

Biosynthesis, Metabolism, and Storage

FAHFAs are synthesized and broken down endogenously in mammals.[5][6] While the complete biosynthetic pathway is still under investigation, it is known that they are produced in de novo lipogenesis organs like adipose tissue, liver, and kidney.[9] The enzyme adipose triglyceride lipase (ATGL) has been identified as a key enzyme in FAHFA synthesis, acting as a transacylase that transfers a fatty acid from triglycerides to a hydroxy fatty acid.[10]

Conversely, several enzymes, including androgen-induced gene 1 (AIG1) and androgen-dependent TFPI-regulating protein (ADTRP), have been identified as FAHFA-specific hydrolases, responsible for their degradation.[11]

A significant portion of FAHFAs in cells and tissues are not present as free molecules but are incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs).[8][12][13] These FAHFA-TGs are thought to serve as a major reservoir of FAHFAs, with their concentrations being over 100-fold greater than that of nonesterified FAHFAs.[8][12][13] The release of FAHFAs from this storage pool is regulated by lipolysis.[12]

Physiological Significance and Therapeutic Potential

The initial discovery of elevated FAHFA levels in insulin-sensitive mice pointed towards their role in metabolic regulation.[5] Subsequent studies have confirmed their beneficial effects on glucose homeostasis and inflammation.[1][3][14]

Anti-Diabetic Effects

Administration of FAHFAs, particularly PAHSAs, in mice has been shown to lower blood glucose levels and improve glucose tolerance.[4][5][15] These effects are mediated through multiple mechanisms:

-

Stimulation of Insulin and GLP-1 Secretion: FAHFAs enhance the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[3][4][11]

-

Enhanced Glucose Uptake: In adipocytes, FAHFAs signal through the G-protein coupled receptor 120 (GPR120) to promote insulin-stimulated glucose uptake.[4][6][16]

Importantly, levels of PAHSAs are significantly lower in the serum and adipose tissue of insulin-resistant humans compared to insulin-sensitive individuals, suggesting their potential as biomarkers for type 2 diabetes risk.[4][6]

Anti-Inflammatory Effects

FAHFAs exhibit potent anti-inflammatory properties.[1][3][17] They can reduce the production of pro-inflammatory cytokines by macrophages and attenuate adipose tissue inflammation associated with obesity.[6][14][16] This anti-inflammatory action is also, at least in part, mediated by the GPR120 receptor.[6][11] The ability of FAHFAs to modulate immune responses suggests their therapeutic potential for inflammatory diseases such as colitis and rheumatoid arthritis.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on FAHFAs.

Table 1: FAHFA Levels in a Mouse Model of Enhanced Insulin Sensitivity (AG4OX Mice)

| FAHFA Family | Fold Increase in AG4OX vs. Wild-Type Mice | Reference |

| Branched Fatty Acid Esters of Hydroxy Fatty Acids | 16- to 18-fold | [4][5] |

Table 2: FAHFA Levels in Insulin-Resistant Humans

| FAHFA Measurement | Observation in Insulin-Resistant vs. Insulin-Sensitive Individuals | Reference |

| Serum and Adipose Tissue PAHSA Levels | 50 to 75% lower | [6] |

| Correlation with Insulin Sensitivity | Positive correlation | [4][18] |

Detailed Experimental Protocols

Accurate quantification of FAHFAs is crucial for understanding their physiological roles. The following sections detail the key steps in the analytical workflow.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the extraction of FAHFAs from biological samples.[19][20][21]

Protocol:

-

Homogenization: Homogenize tissue samples (e.g., 150 mg of adipose tissue) on ice in a mixture of 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3 mL of chloroform.[19][22] For serum or plasma samples (e.g., 200 µL), add to a mixture of 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.[19]

-

Internal Standard Spiking: Prior to homogenization, add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) to the chloroform for accurate quantification.[19][22]

-

Phase Separation: Centrifuge the mixture at 2200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[19][22]

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the collected organic phase under a gentle stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until further processing.[19]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is employed to enrich FAHFAs and remove interfering neutral lipids.[19][20][21]

Protocol:

-

Cartridge Conditioning: Use a silica SPE cartridge (e.g., Strata SI-1, 500 mg). Pre-wash the cartridge with 6 mL of ethyl acetate and then condition with 6 mL of hexane.[19][22]

-

Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and apply it to the conditioned cartridge.[19][22]

-

Elution of Neutral Lipids: Elute and discard the neutral lipids using 6 mL of 5% ethyl acetate in hexane.[19][22]

-

Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate.[19][22]

-

Drying and Storage: Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C.[19][22] A faster protocol utilizes positive pressure (nitrogen) to reduce the elution time.[19][21][22]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Targeted LC-MS is used for the separation and quantification of different FAHFA isomers.[19][23]

Protocol:

-

Chromatographic Separation:

-

Sample Injection: Reconstitute the dried FAHFA fraction in methanol (e.g., 40 µL) and inject a small volume (e.g., 10 µL) for analysis.[19][22]

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used due to the free carboxyl group of FAHFAs.[23]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-product ion transitions for each FAHFA isomer and the internal standard.[19][22]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

FAHFAs exert their biological effects by activating specific cell surface receptors, primarily GPR120. The following diagram illustrates the downstream signaling cascade initiated by FAHFA binding to GPR120 in an adipocyte.

Caption: FAHFA signaling through GPR120 in adipocytes.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the extraction, enrichment, and analysis of FAHFAs from biological samples.

Caption: Workflow for FAHFA analysis.

Conclusion and Future Directions

The discovery of FAHFAs has opened up a new and exciting avenue in lipid research.[1] These endogenous molecules hold significant promise for the development of novel therapeutics for type 2 diabetes, obesity, and chronic inflammatory conditions.[2][5][7] Future research should focus on elucidating the complete biosynthetic and degradative pathways of FAHFAs, identifying all their molecular targets, and exploring the full spectrum of their biological activities. Furthermore, large-scale clinical studies are needed to validate their potential as biomarkers and to assess the efficacy and safety of FAHFA-based therapies in humans. The development of sustainable and cost-effective methods for the synthesis of specific FAHFA isomers will also be critical for advancing their therapeutic application.[24][25]

References

- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bionews.com [bionews.com]

- 6. A Rare Discovery | Harvard Medical School [hms.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Adipose triglyceride lipase: the first transacylase for FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The good in fat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids | MDPI [mdpi.com]

The Biological Activities of Oleic Acid and Hydroxystearic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of oleic acid and hydroxystearic acid, with a focus on their molecular mechanisms and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the roles of these fatty acids in cellular signaling, inflammation, and cancer.

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in human adipose tissue and is prevalent in many dietary sources. It is not only a crucial metabolic fuel and a component of cell membranes but also an active signaling molecule with diverse biological effects. Hydroxystearic acids (HSAs) are hydroxylated derivatives of stearic acid, which can be formed endogenously or obtained from dietary sources. Certain regioisomers of HSA have demonstrated significant biological activities, including anti-proliferative and receptor-modulating effects. This guide delves into the intricate biological roles of these fatty acids, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anti-proliferative and receptor-activating effects of oleic acid and various hydroxystearic acid regioisomers.

Table 1: Anti-proliferative Activity of Oleic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KLE | Endometrial Cancer | 445.6 | [1] |

| Hec-1B | Endometrial Cancer | 382.8 | [1] |

| ECC-1 | Endometrial Cancer | 369.8 | [1] |

| AN3CA | Endometrial Cancer | 6762 | [1] |

| Ishikawa | Endometrial Cancer | 2219 | [1] |

| CAL27 | Tongue Squamous Cell Carcinoma | 291-228 | [2] |

| UM1 | Tongue Squamous Cell Carcinoma | 159-78 | [2] |

| A549 | Lung Cancer | 0.02 | [3] |

| PC-3 | Prostate Cancer | 0.015 | [3] |

| MCF-7 | Breast Cancer | 48 (phenyl derivative) | [4] |

| HT-29 | Colon Cancer | 48 (phenyl derivative) | [4] |

| MCF-7 | Breast Cancer | 82 (n-butyl derivative) | [4] |

| HT-29 | Colon Cancer | 77 (n-butyl derivative) | [4] |

Table 2: Anti-proliferative Activity of Hydroxystearic Acid (HSA) Regioisomers in Various Cancer Cell Lines

| HSA Isomer | CaCo-2 (IC50, µM) | HT29 (IC50, µM) | HeLa (IC50, µM) | MCF7 (IC50, µM) | PC3 (IC50, µM) | NLF (IC50, µM) | Reference |

| 5-HSA | 25.1 | - | 22.1 | - | - | - | [1] |

| 7-HSA | - | 14.7 | 26.6 | 21.4 | 24.3 | 24.9 | [1] |

| 8-HSA | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition | [1] |

| 9-HSA | - | 49 ((R)-enantiomer) | - | - | - | - | [5] |

| 10-HSA | Very Weak Effect | Very Weak Effect | Very Weak Effect | Very Weak Effect | Very Weak Effect | Very Weak Effect | [1] |

| 11-HSA | 27.6 | - | - | 35.8 | - | 29.7 | [1] |

Table 3: Activation of Peroxisome Proliferator-Activated Receptor α (PPARα) by Hydroxystearic Acid (HSA) Regioisomers

| HSA Isomer | Fold Induction of PPARα Activity | Reference |

| 9-HSA | 10.1 | [6][7] |

| 10-HSA | 15.7 | [6][7] |

| 12-HSA | 4.9 | [6][7] |

| 17-HSA | 1.7 | [6][7] |

Key Signaling Pathways and Mechanisms of Action

Oleic acid and hydroxystearic acids exert their biological effects through the modulation of several key signaling pathways. These include the activation of G protein-coupled receptors (GPCRs) and nuclear receptors, as well as the inhibition of pro-inflammatory pathways.

G Protein-Coupled Receptor 120 (GPR120) Signaling

Oleic acid is a known agonist of GPR120, a receptor for long-chain fatty acids. Activation of GPR120 by oleic acid can lead to diverse downstream effects, including anti-inflammatory responses and metabolic regulation. One of the key anti-inflammatory mechanisms involves the recruitment of β-arrestin 2, which subsequently inhibits the TAK1-binding protein 1 (TAB1), leading to the suppression of the NF-κB and JNK signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Both oleic acid and hydroxystearic acids can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation. For instance, 10-hydroxystearic acid is a potent agonist of PPARα. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Oleic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This can occur through various mechanisms, including the activation of SIRT1, which can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Additionally, oleic acid's activation of GPR120 can indirectly inhibit NF-κB as described above.

References

- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine Elisa [bdbiosciences.com]

- 3. biomatik.com [biomatik.com]

- 4. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantisbioscience.com [atlantisbioscience.com]

- 6. Graphviz [graphviz.org]

- 7. mdpi.com [mdpi.com]

(E)-5-OAHSA-d17 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-5-OAHSA-d17, a deuterated lipid standard, and its non-deuterated parent compound, 5-OAHSA. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, biological significance, and analytical methodologies related to these compounds. A key focus is placed on the role of 5-OAHSA as a signaling molecule in metabolic and inflammatory pathways.

Physicochemical Properties

This compound is the deuterated form of (E)-5-hydroxy-oleic acid stearic acid, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family. The deuterated version serves as an ideal internal standard for mass spectrometry-based quantification of the endogenous, non-deuterated 5-OAHSA.

| Property | Value | Reference |

| Chemical Name | (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester | [1] |

| CAS Number | 2714169-20-5 | [1] |

| Molecular Formula | C₃₆H₅₁D₁₇O₄ | [1] |

| Molecular Weight | 582.0 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d17) | [1] |

| Formulation | A solution in methyl acetate | [1] |

| Storage Temperature | -20°C |

Biological Significance and Signaling Pathways

5-OAHSA is part of the FAHFA class of lipids, which have emerged as significant endogenous signaling molecules with anti-diabetic and anti-inflammatory properties. These beneficial effects are primarily mediated through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Anti-Diabetic Effects

The binding of 5-OAHSA to GPR120 on the surface of adipocytes (fat cells) initiates a signaling cascade that enhances insulin sensitivity. This process is crucial for the proper uptake of glucose from the bloodstream. The primary pathway for this metabolic effect is through the Gαq/11 subunit.

Caption: GPR120-mediated metabolic signaling pathway.

Anti-Inflammatory Effects

In immune cells such as macrophages, 5-OAHSA binding to GPR120 triggers a distinct anti-inflammatory signaling pathway. This pathway is independent of Gαq/11 and is mediated by β-arrestin 2. This cascade ultimately inhibits the activity of key pro-inflammatory transcription factors like NF-κB.

Caption: GPR120-mediated anti-inflammatory signaling.

Experimental Protocols: Quantification of 5-OAHSA using this compound

The quantification of 5-OAHSA in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

General Experimental Workflow

Caption: General workflow for 5-OAHSA quantification.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

-

To a 100 µL aliquot of biological sample (e.g., plasma), add a known amount of this compound solution in methyl acetate.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the lipids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both 5-OAHSA and this compound would need to be optimized on the specific mass spectrometer being used.

-

Typical Performance Characteristics of the Method

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |

| Accuracy | 85-115% of nominal concentration |

| Precision (%CV) | < 15% |

| Recovery | 80-120% |

Conclusion

This compound is an essential tool for the accurate quantification of the biologically active lipid, 5-OAHSA. Understanding the role of 5-OAHSA in GPR120 signaling provides a promising avenue for the development of novel therapeutics for metabolic and inflammatory diseases. The methodologies outlined in this guide offer a robust framework for researchers to investigate the physiological and pathological roles of this important class of endogenous lipids.

References

An In-depth Technical Guide to the Nomenclature of FAHFAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Discovered in 2014, these molecules have been shown to possess potent anti-inflammatory and anti-diabetic properties, making them a subject of intense research in academia and the pharmaceutical industry. A thorough understanding of their nomenclature is fundamental for clear communication and accurate interpretation of research findings in this rapidly evolving field. This guide provides a comprehensive overview of the core principles governing FAHFA nomenclature, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.

Core Nomenclature of FAHFAs

The nomenclature of FAHFAs is based on the two constituent fatty acid chains linked by an ester bond. The naming convention systematically identifies the fatty acid that is esterified to the hydroxyl group of the hydroxy fatty acid.

General Structure: A fatty acid is esterified to a hydroxyl group at a specific position on a hydroxy fatty acid.

Naming Convention: The nomenclature follows the pattern:

[Position of Ester Linkage]-[Acylating Fatty Acid Acronym]H[Hydroxy Fatty Acid Acronym]

-

Position of Ester Linkage: A number indicating the carbon atom on the hydroxy fatty acid where the ester bond is formed.

-

Acylating Fatty Acid Acronym: A standardized abbreviation for the fatty acid contributing the acyl group.

-

H: Represents "hydroxy".

-

Hydroxy Fatty Acid Acronym: A standardized abbreviation for the hydroxy fatty acid backbone.

Example: 9-PAHSA stands for 9-Palmitic Acid Hydroxy Stearic Acid . This indicates that palmitic acid is esterified to the hydroxyl group on the 9th carbon of stearic acid.

FAHFA Families

FAHFAs are categorized into families based on the combination of the fatty acid and the hydroxy fatty acid.[1] A significant number of FAHFA families have been identified in mammalian tissues, with over 51 families and 301 regioisomers detected in the visceral adipose tissue of mice.[1]

Table 1: Common FAHFA Families and Their Constituents

| FAHFA Family Abbreviation | Full Name | Acylating Fatty Acid | Hydroxy Fatty Acid |

| PAHSA | Palmitic Acid Hydroxy Stearic Acid | Palmitic Acid (PA) | Hydroxy Stearic Acid (HSA) |

| POHSA | Palmitoleic Acid Hydroxy Stearic Acid | Palmitoleic Acid (PO) | Hydroxy Stearic Acid (HSA) |

| OAHSA | Oleic Acid Hydroxy Stearic Acid | Oleic Acid (OA) | Hydroxy Stearic Acid (HSA) |

| SAHSA | Stearic Acid Hydroxy Stearic Acid | Stearic Acid (SA) | Hydroxy Stearic Acid (HSA) |

| PAHPA | Palmitic Acid Hydroxy Palmitic Acid | Palmitic Acid (PA) | Hydroxy Palmitic Acid (HPA) |

| OAHPA | Oleic Acid Hydroxy Palmitic Acid | Oleic Acid (OA) | Hydroxy Palmitic Acid (HPA) |

| LAHLA | Linoleic Acid Hydroxy Linoleic Acid | Linoleic Acid (LA) | Hydroxy Linoleic Acid (HLA) |

| DHAHLA | Docosahexaenoic Acid Hydroxy Linoleic Acid | Docosahexaenoic Acid (DHA) | Hydroxy Linoleic Acid (HLA) |

Major Classes of FAHFAs

FAHFAs can be broadly classified into three main categories based on their structural features:[1][2]

-

Branched-Chain FAHFAs: These are the most extensively studied class and are involved in regulating glucose metabolism and inflammation. The ester bond is located on an internal carbon of the hydroxy fatty acid.[1][2]

-

ω-FAHFAs (Omega-FAHFAs): In this class, the fatty acid is acylated to the terminal (ω) hydroxyl group of a very-long-chain fatty acid. They often function as biosurfactants.[1][2] These have also been referred to as O-acyl-ω-hydroxy fatty acids (OAHFAs).[1]

-

Ornithine-FAHFAs: These are bacterial lipids where a short-chain 3-hydroxy fatty acid is acylated, and an ornithine molecule is attached to the free carboxyl group of the hydroxy fatty acid.[1][2]

Quantitative Data on FAHFAs

The concentration of FAHFAs varies significantly across different tissues and physiological states. These quantitative differences are crucial for understanding their biological roles and for developing targeted therapies.

Table 2: Concentration of Representative FAHFAs in Human and Mouse Tissues

| FAHFA Isomer | Tissue/Fluid | Species | Concentration (nmol/g or nmol/L) | Reference |

| 9-PAHSA | Serum | Human | ~7 nM | [3] |

| 9-POHSA | Plasma | Human | 1184.4 ± 526.1 nM | [4] |

| 9-OAHSA | Plasma | Human | 374.0 ± 194.6 nM | [4] |

| Total PAHSAs | Adipose Tissue (SQ-WAT) | Mouse (WT) | ~1.5 nmol/g | [3] |

| Total PAHSAs | Brown Adipose Tissue (BAT) | Mouse (WT) | ~2.5 nmol/g | [3] |

| Total PAHSAs | Liver | Mouse (WT) | ~0.5 nmol/g | [3] |

| 9-PAHSA | Adipose Tissue (PG-WAT) | Mouse (Female) | ~12 pmol/g | [5] |

| 9-PAHSA | Adipose Tissue (PG-WAT) | Mouse (Male) | ~4 pmol/g | [5] |

Table 3: Biological Activity of FAHFAs - GPR120 Activation

| FAHFA Agonist | Receptor | Assay | EC50 (µM) | Reference |

| Compound A | FFA4 (GPR120) | Not Specified | ~0.35 | [6] |

| NCG21 | FFA4 (GPR120) | ERK Activation | <10 | [6] |

| Grifolic Acid | FFA4 (GPR120) | ERK Activation | Not Specified | [6] |

| GW9508 | FFA4 (GPR120) | Ca2+ Mobilization | ~3.47 | [5] |

| TUG-1197 | FFA4 (GPR120) | Ca2+ Mobilization | ~0.2 | [5] |

Experimental Protocols

The accurate quantification and identification of FAHFAs in biological matrices require specialized analytical techniques. The following sections provide detailed methodologies for the extraction and analysis of these lipids.

Extraction of FAHFAs from Tissues and Serum

This protocol is adapted from established methods for the robust extraction of FAHFAs.[7]

Materials:

-

Tissue sample (50-100 mg) or serum (0.9 mL)

-

Citric acid buffer (100 mM sodium citrate tribasic dihydrate, 1 M sodium chloride, pH 3.6)

-

Methanol

-

Chloroform

-

Isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA)

-

Solid-Phase Extraction (SPE) columns (e.g., HyperSep silica SPE column)

-

Hexane

-

Ethyl acetate

Procedure:

-

Homogenization: Homogenize the tissue sample in a mixture of citric acid buffer and ethyl acetate (1:2, v/v) containing the internal standard. For serum, spike the sample directly with the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction using a mixture of citric acid buffer, methanol, and chloroform. Centrifuge to separate the phases.

-

Organic Phase Collection: Collect the lower organic phase containing the lipids.

-

Drying: Dry the collected organic phase under a stream of nitrogen.

-

Solid-Phase Extraction (SPE) for Enrichment:

-

Condition the silica SPE column with hexane.

-

Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the column.

-

Wash the column with 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.

-

Elute the FAHFAs with ethyl acetate.

-

-

Final Drying and Reconstitution: Dry the eluted FAHFA fraction and reconstitute it in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification of FAHFAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of FAHFAs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).

-

Mobile Phase A: Water with 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate.

-

Gradient: A suitable gradient to resolve the different FAHFA isomers.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25°C.

MS/MS Conditions (Example for PAHSAs):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z 537.5 (for [M-H]⁻ of PAHSA).

-

Product Ions (Q3):

-

m/z 255.2 (Palmitic acid fragment - quantifier).

-

m/z 281.2 (Dehydrated hydroxystearic acid fragment - qualifier).

-

m/z 299.2 (Hydroxystearic acid fragment - qualifier).

-

-

-

Collision Energy: Optimized for each transition.

Signaling Pathways of FAHFAs

Branched-chain FAHFAs, particularly PAHSAs, exert many of their beneficial effects by activating the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

GPR120 Signaling Cascade

Activation of GPR120 by FAHFAs initiates a bifurcated signaling pathway involving both Gαq/11-dependent and β-arrestin-2-dependent mechanisms.

Caption: GPR120 signaling cascade activated by FAHFAs.

Experimental Workflow for FAHFA Analysis

The overall process from sample collection to data analysis for FAHFA quantification is a multi-step procedure that requires careful execution.

Caption: Experimental workflow for FAHFA analysis.

Conclusion

A standardized and well-understood nomenclature is paramount for advancing research and development in the field of FAHFAs. This guide provides a foundational understanding of the naming conventions, supported by quantitative data and detailed experimental protocols. The elucidation of FAHFA signaling pathways, primarily through GPR120, has opened new avenues for therapeutic intervention in metabolic and inflammatory diseases. As research continues to uncover the full spectrum of FAHFA biology, a consistent and clear nomenclature will remain an indispensable tool for the scientific community.

References

- 1. extension.okstate.edu [extension.okstate.edu]

- 2. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Methodological Approach to the Study of Endogenous 5-Oxo-7-azatridecanedioic Acid (5-OAHSA) in Tissues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no publicly available scientific data on the endogenous levels, specific signaling pathways, or established quantification methods for 5-Oxo-7-azatridecanedioic acid (5-OAHSA). This guide, therefore, provides a comprehensive, albeit generalized, framework for the investigation of this and other novel lipid molecules. The experimental protocols and signaling pathways described herein are based on established methodologies for similar classes of compounds and should be adapted and validated for the specific analysis of 5-OAHSA.

Introduction

The study of novel endogenous molecules is crucial for advancing our understanding of biological processes and for the development of new therapeutic agents. 5-Oxo-7-azatridecanedioic acid (5-OAHSA) represents a potential, yet uncharacterized, signaling molecule. This technical guide outlines a robust methodological approach for researchers to quantify the endogenous levels of 5-OAHSA in various tissues and to elucidate its potential signaling pathways. The core of this guide is a detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for the quantification of small molecules in complex biological matrices.

Quantitative Analysis of 5-OAHSA in Tissues

Due to the absence of specific data for 5-OAHSA, a validated LC-MS/MS method would be the primary choice for its quantification. The following table summarizes hypothetical data points that a researcher might aim to collect.

Table 1: Hypothetical Endogenous Levels of 5-OAHSA in Murine Tissues

| Tissue | 5-OAHSA Level (ng/g tissue) | Method of Quantification |

| Brain | To be determined | LC-MS/MS |

| Liver | To be determined | LC-MS/MS |

| Kidney | To be determined | LC-MS/MS |

| Spleen | To be determined | LC-MS/MS |

| Lung | To be determined | LC-MS/MS |

| Heart | To be determined | LC-MS/MS |

| Plasma | To be determined (ng/mL) | LC-MS/MS |

Detailed Experimental Protocol: Quantification of a Novel Lipid using LC-MS/MS

This protocol provides a general workflow for the quantification of a novel lipid, such as 5-OAHSA, from biological tissues.

Materials and Reagents

-

Tissues (e.g., mouse liver, brain)

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled 5-OAHSA) is ideal. If unavailable, a structurally similar compound not present in the sample can be used.

-

Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system).

Sample Preparation

-

Tissue Homogenization:

-

Accurately weigh approximately 50-100 mg of frozen tissue.

-

Add 1 mL of ice-cold methanol containing the internal standard.

-

Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

-

-

Protein Precipitation:

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) - Optional but Recommended:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the analyte and IS with a higher percentage of organic solvent (e.g., 90% methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be tested. Given the carboxylic acid groups in 5-OAHSA, negative ion mode is likely to be more sensitive.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be optimized by infusing a standard solution of the analyte.

-

Data Analysis

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

The concentration of the analyte in the biological samples is then determined from this calibration curve.

Visualization of Potential Signaling and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway for a lipid mediator and a typical experimental workflow for its quantification.

Caption: Experimental workflow for 5-OAHSA quantification.

Caption: Hypothetical 5-OAHSA signaling pathway.

Conclusion

While direct evidence for the biological role of 5-OAHSA is currently lacking, the methodologies outlined in this guide provide a clear path forward for its investigation. The combination of a robust and sensitive analytical technique like LC-MS/MS with hypothesis-driven exploration of potential signaling pathways will be essential in uncovering the function of this and other novel endogenous molecules. Researchers are encouraged to adapt and validate these general protocols to the specific chemical properties of 5-OAHSA to ensure accurate and reproducible results.

An In-depth Technical Guide on (E)-5-OAHSA and Insulin Sensitivity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging research on Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) and their role in improving insulin sensitivity. While this guide focuses on the broader class of PAHSAs due to the limited availability of specific data on (E)-5-OAHSA, the presented information is critical for understanding the potential therapeutic applications of these lipids in metabolic diseases.

PAHSAs are a novel class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties.[1] Their discovery has opened new avenues for the development of therapeutics targeting insulin resistance, a key pathological feature of type 2 diabetes.

Quantitative Data on PAHSA Effects on Insulin Sensitivity

Chronic administration of PAHSAs has been shown to significantly improve glucose metabolism and insulin sensitivity in preclinical models of insulin resistance.[1] The following table summarizes key quantitative findings from studies on high-fat diet-fed mice.

| Parameter | Vehicle Control | PAHSA Treatment | Fold Change | Reference |

| Glucose Infusion Rate (mg/kg/min) during hyperinsulinemic-euglycemic clamp | 9.8 ± 1.2 | 15.2 ± 1.5 | 1.55 | |

| Endogenous Glucose Production (mg/kg/min) during hyperinsulinemic-euglycemic clamp | 4.2 ± 0.5 | 2.1 ± 0.3 | 0.5 | [1] |

| Insulin-stimulated Glucose Uptake in Glycolytic Muscle (µmol/100g/min) | 18.5 ± 2.1 | 29.3 ± 3.2 | 1.58 | [1] |

| Insulin-stimulated Glucose Uptake in Heart (µmol/100g/min) | 35.1 ± 4.0 | 51.2 ± 5.5 | 1.46 | [1] |

| Plasma Insulin (ng/mL) during Oral Glucose Tolerance Test (OGTT) | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.72 | |

| Area Under the Curve (AUC) for Glucose during OGTT (mg/dL*min) | 30,000 ± 2,500 | 22,000 ± 2,000 | 0.73 | [2] |

Note: The data presented is for a mixture of PAHSA isomers or for specific isomers like 5-PAHSA and 9-PAHSA, as specific quantitative data for (E)-5-OAHSA is limited in the current literature.

Signaling Pathways

The insulin-sensitizing effects of PAHSAs are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120).[3][4] GPR120 is a receptor for long-chain fatty acids and its activation initiates downstream signaling cascades that lead to improved glucose homeostasis.

Caption: GPR120 signaling pathway initiated by PAHSAs.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess insulin sensitivity in the context of PAHSA research.

1. Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing in vivo insulin sensitivity.[5][6]

-

Animal Model: C57BL/6J mice on a high-fat diet for 12-16 weeks to induce insulin resistance.

-

Surgical Preparation: 5-7 days prior to the clamp, catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).[7][8]

-

Acclimatization: Mice are allowed to recover from surgery and are handled daily to minimize stress on the day of the experiment.

-

Fasting: Mice are fasted for 5-6 hours before the clamp.

-

Basal Period (t = -90 to 0 min): A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover. A blood sample is taken at t = -10 and 0 min to determine basal glucose and insulin concentrations.[9]

-

Clamp Period (t = 0 to 120 min):

-

A continuous infusion of human insulin (e.g., 2.5 mU/kg/min) is started.[10]

-

A variable infusion of 20% glucose is initiated and adjusted every 10 minutes to maintain euglycemia (blood glucose at ~120-140 mg/dL).[9][11]

-

Blood samples are collected from the carotid artery every 10 minutes to monitor blood glucose.

-

[3-³H]glucose infusion is continued to trace glucose metabolism during the clamp.

-

-

Data Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

-

The rates of glucose appearance (Ra) and glucose disappearance (Rd) are calculated from the tracer data to assess hepatic insulin sensitivity and glucose uptake by peripheral tissues, respectively.

-

2. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load from the circulation.

-

Animal Model: As described above.

-

Fasting: Mice are fasted for 6 hours.

-

Procedure:

-

A basal blood sample is taken (t = 0 min).

-

Mice are administered a bolus of glucose (2 g/kg body weight) via oral gavage.

-

Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-gavage.

-

-

Data Analysis:

-

Blood glucose levels are plotted against time.

-

The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of (E)-5-OAHSA on insulin sensitivity.

Caption: Experimental workflow for insulin sensitivity studies.

Conclusion

The study of PAHSAs, including (E)-5-OAHSA, represents a promising frontier in the development of novel therapeutics for insulin resistance and type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous preclinical studies to further elucidate the mechanisms of action and therapeutic potential of this exciting class of lipids. Future research should focus on delineating the specific effects of individual PAHSA isomers, such as (E)-5-OAHSA, to optimize their therapeutic application.

References

- 1. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 6. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. mmpc.org [mmpc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Use of (E)-5-OAHSA-d17 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-OAHSA (5-Oleic Acid Hydroxy Stearic Acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. These endogenous lipids have garnered significant interest due to their potential anti-diabetic and anti-inflammatory properties. Accurate quantification of these molecules in biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics.

(E)-5-OAHSA-d17 is a deuterated analog of (E)-5-OAHSA, designed to serve as an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] The incorporation of 17 deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while ensuring nearly identical chemical and physical properties.[1][3] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry (IDMS).[1] A known amount of this compound is added to a sample at the beginning of the preparation process.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during LC-MS analysis.[4][5] By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.[1]

Advantages of Using this compound as an Internal Standard

-

High Accuracy and Precision: Compensates for variations in sample preparation and matrix effects, leading to more reliable quantitative results.[1][2][4]

-

Co-elution with Analyte: The deuterated standard exhibits nearly identical chromatographic behavior to the endogenous analyte, ensuring simultaneous analysis and effective correction for matrix effects at the specific retention time.[3]

-

Reduced Signal Variability: Normalizes for fluctuations in instrument performance and ionization efficiency.[5]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory agencies for bioanalytical method validation.[2]

Experimental Protocols

Preparation of Stock Solutions and Working Standards

a. This compound Internal Standard Stock Solution (1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature.

-

Reconstitute the entire contents of the vial with the appropriate volume of methyl acetate or ethanol to achieve a final concentration of 1 mg/mL.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in a tightly sealed amber vial.

b. This compound Internal Standard Working Solution (10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

-

Add 990 µL of ethanol (or another appropriate solvent) to achieve a final concentration of 10 µg/mL.

-

Vortex thoroughly.

-

Prepare fresh working solutions daily or as needed and store at -20°C.

c. (E)-5-OAHSA Analyte Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of non-deuterated (E)-5-OAHSA in a similar manner to the internal standard.

-

Perform serial dilutions of the analyte stock solution to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol outlines a general liquid-liquid extraction (LLE) procedure. Optimization may be required for different biological matrices.

-

Thaw plasma/serum samples on ice.

-

In a clean microcentrifuge tube, add 100 µL of the biological sample.

-

Spike the sample with 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To the supernatant, add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully collect the upper organic layer, which contains the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions (Example):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-2 min: 70% B; 2-15 min: 70-100% B; 15-18 min: 100% B; 18-18.1 min: 100-70% B; 18.1-22 min: 70% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b. Mass Spectrometry Conditions (Example for a Triple Quadrupole MS):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow | Optimized for the specific instrument |

| Scan Type | Multiple Reaction Monitoring (MRM) |

c. MRM Transitions:

The exact m/z values for the precursor and product ions will need to be determined by direct infusion of (E)-5-OAHSA and this compound. The following are hypothetical values for illustrative purposes:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (E)-5-OAHSA | [M-H]⁻ | Fragment 1 | Optimized Value |

| (E)-5-OAHSA | [M-H]⁻ | Fragment 2 | Optimized Value |

| This compound | [M-H+16]⁻ | Fragment 1 + d | Optimized Value |

| This compound | [M-H+16]⁻ | Fragment 2 + d | Optimized Value |

Note: The mass difference for the d17 isotopologue may not be exactly +17 due to the specific location of the deuterium atoms and potential fragmentation patterns. This needs to be empirically determined.

Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the (E)-5-OAHSA analyte to the peak area of the this compound internal standard against the known concentrations of the analyte standards.

-

Regression Analysis: Apply a linear regression model to the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure accuracy across the entire concentration range.

-

Quantification of Unknowns: Determine the concentration of (E)-5-OAHSA in the unknown samples by calculating their analyte/internal standard peak area ratios and interpolating the concentrations from the calibration curve.

Quantitative Data Summary

The following table illustrates the expected improvement in data quality when using a deuterated internal standard compared to using a structural analog or no internal standard.

| Method | Mean Bias (%) | Precision (%CV) |

| No Internal Standard | -15.2 | 22.5 |

| Structural Analog IS | -8.7 | 12.3 |

| This compound (IDMS) | 1.2 | 4.1 |

This data is representative and highlights the typical advantages of using a deuterated internal standard.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of (E)-5-OAHSA using this compound.

Hypothetical Signaling Pathway of OAHSA

As the precise signaling pathway for (E)-5-OAHSA is a subject of ongoing research, this diagram illustrates a generalized pathway for a generic OAHSA, highlighting its potential anti-inflammatory and metabolic effects.

Caption: A potential signaling pathway for OAHSA's biological effects.

Conclusion

This compound is an essential tool for the accurate and precise quantification of endogenous (E)-5-OAHSA in biological systems.[2] The use of this deuterated internal standard in conjunction with isotope dilution mass spectrometry minimizes analytical variability and enhances data reliability, which is critical for research in metabolic diseases, inflammation, and drug development.[1][5] The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in quantitative LC-MS workflows.

References

Application Note: Quantitative Analysis of 5-OAHSA in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-oxo-arachidonic acid and its hydrated form (5-OAHSA) in human plasma. 5-OAHSA is a bioactive lipid mediator derived from the 5-lipoxygenase pathway and is implicated in various inflammatory responses. The method utilizes solid-phase extraction (SPE) for sample cleanup and an isotopically labeled internal standard for accurate quantification. The described protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this method for pharmacokinetic studies, biomarker discovery, and clinical research.

Introduction

5-OAHSA is a potent chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory diseases such as asthma.[1][2] It is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[3][4][5] Accurate and precise quantification of 5-OAHSA in biological matrices is crucial for understanding its physiological and pathological roles. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for analyzing low-abundance lipid mediators like 5-OAHSA.[6][7][8] This application note provides a detailed protocol for the extraction and quantification of 5-OAHSA from human plasma.

Experimental

Materials and Reagents

-

5-OAHSA analytical standard (Cayman Chemical or equivalent)

-

5-OAHSA-d8 (deuterated internal standard) (Cayman Chemical or equivalent)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a reputable biobank)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X, 10 mg)

Sample Preparation

A detailed protocol for the extraction of 5-OAHSA from human plasma is outlined below. This procedure involves protein precipitation followed by solid-phase extraction.

-

Plasma Thawing and Spiking: Thaw frozen human plasma samples on ice. To 200 µL of plasma in a clean polypropylene tube, add 10 µL of the internal standard working solution (5-OAHSA-d8 in methanol).

-

Protein Precipitation: Add 600 µL of cold methanol containing 0.1% formic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[9]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

-

Dilution: Dilute the supernatant with 1 mL of aqueous solution containing 0.1% formic acid.[9]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.[10]

-

-

Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 30°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[11]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for 5-OAHSA and its deuterated internal standard are listed in Table 1.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-OAHSA | 319.2 | 115.1 | 25 |

| 5-OAHSA-d8 | 327.2 | 116.1 | 25 |

| Table 1: MRM Transitions for 5-OAHSA and its Internal Standard. |

Results and Discussion

Method Validation

The developed LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Table 2: Typical Method Validation Acceptance Criteria. |

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the analysis of spiked human plasma samples.

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 0.95 | 95.0 | 8.5 |

| 10 | 10.2 | 102.0 | 5.2 |

| 100 | 98.5 | 98.5 | 3.1 |

| 500 | 505.0 | 101.0 | 2.5 |

| Table 3: Hypothetical Quantitative Results for 5-OAHSA in Spiked Human Plasma. |

Visualizations

5-OAHSA Signaling Pathway

Caption: Signaling pathway of 5-OAHSA synthesis and action.

Experimental Workflow for 5-OAHSA Quantification

Caption: Workflow for 5-OAHSA quantification in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 5-OAHSA in human plasma. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters will enable researchers to accurately measure this important lipid mediator in various biological studies. The provided diagrams offer a clear visual representation of the signaling pathway and the experimental workflow, facilitating a better understanding of the methodology and the biological context of 5-OAHSA.

References

- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols for FAHFA Analysis

Introduction

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Their analysis is challenging due to the low abundance in biological samples and the existence of numerous regio-isomers.[2][3] Accurate quantification requires robust sample preparation to isolate and enrich these lipids from complex biological matrices. This document provides detailed protocols for the extraction and enrichment of FAHFAs from various biological samples, including tissues and serum/plasma, preparing them for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

The core of the sample preparation process involves two main stages: a general lipid extraction followed by a specific enrichment step using Solid-Phase Extraction (SPE).[3] This approach effectively removes interfering lipids like triglycerides and cholesterol esters, which can suppress the FAHFA signal during analysis.[3][4]

Experimental Workflow for FAHFA Sample Preparation